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Compound of Interest

Compound Name: Cantrixil

Cat. No.: B10854291

An In-depth Technical Guide to Cantrixil (TRX-E-
002-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cantrixil (TRX-E-002-1) is a novel, third-generation benzopyran molecule currently under
investigation as a potent anti-cancer agent.[1][2][3] It is the biologically active enantiomer of a
"super-benzopyran” and is classified as a flavonoid, specifically an isoflavone derivative.[1][4]
Cantrixil has demonstrated significant cytotoxic activity against a broad spectrum of cancer
cell types, including chemo-resistant ovarian cancer stem cells. This technical guide provides a
comprehensive overview of the chemical structure, mechanism of action, and key experimental
data related to Cantrixil.

Chemical Structure and Properties

Cantrixil is a complex heterocyclic molecule with the systematic IUPAC name 4-(para-
hydroxyphenyl)-7,4'-dihydroxy-3',5'-dimethoxy-8-methylisoflavan. Its chemical properties are
summarized in the table below.
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Property Value Reference
Molecular Formula C24H2406

Molecular Weight 408.45 g/mol

CAS Number 2135511-22-5

Chemical Class Benzopyran, Isoflavone

Chemical Structure of Cantrixil (TRX-E-002-1):

Cl—H

Image Source: PubChem CID 139034969

Mechanism of Action

Cantrixil exerts its anti-cancer effects through a multi-faceted mechanism of action, primarily
by disrupting microtubule dynamics and activating apoptotic signaling pathways.

Inhibition of Tubulin Polymerization

A key mechanism of Cantrixil is its ability to inhibit tubulin polymerization. This disruption of
microtubule formation leads to cell cycle arrest, particularly in the G2/M phase, and ultimately
induces apoptosis in cancer cells.
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Modulation of Signhaling Pathways

Cantrixil has been shown to modulate critical intracellular signaling pathways involved in cell
survival and death. Specifically, it down-regulates the pro-survival MAPK/ERK pathway while
activating the pro-apoptotic JNK pathway. This dual action shifts the cellular balance towards
apoptosis.

Induction of Caspase-Mediated Apoptosis

The activation of the JNK pathway by Cantrixil leads to the phosphorylation of the transcription
factor c-Jun. Phosphorylated c-Jun, in turn, triggers a cascade of events culminating in
caspase-mediated apoptosis, a programmed cell death pathway essential for eliminating
cancerous cells.

Experimental Data
In Vitro Cytotoxicity

Cantrixil has demonstrated potent cytotoxic activity against a range of human cancer cell lines
in vitro. The half-maximal inhibitory concentration (ICso) values for various cancer cell lines are
presented below.

Cell Line Cancer Type ICs0 (M)

Ovarian Cancer Stem Cells ) Potent (specific values not
(0OCSsC) Ovarian detailed in sources)
Prostate Cancer Cells Prostate <0.1

Lung Cancer Cells Lung <0.1

Pancreatic Cancer Cells Pancreatic Variable

Colorectal Cancer Cells Colorectal Variable

Glioblastoma Cells Brain Variable

Data sourced from a study on the pharmacology and toxicology of Cantrixil.

Preclinical Pharmacokinetics
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Pharmacokinetic studies in animal models have provided insights into the absorption,
distribution, metabolism, and excretion (ADME) profile of Cantrixil. The following tables
summarize key pharmacokinetic parameters in rats and dogs following intraperitoneal
administration.

Pharmacokinetic Parameters of TRX-E-002-1 in Rats (100 mg/kg IP)

Parameter Female Male

Cmax (ng/mL) Not Specified Higher than female
Tmax (h) 0.25 1

AUCo- (ng-h/mL) 29,537 44,702

Data from a preclinical study on Cantrixil.

Pharmacokinetic Parameters of TRX-E-002-1 in Dogs (IP Administration)

Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUCo-e I?Iasma Half-
(ng-h/mL) life (h)

10 626 05-2 4,395 20-27

30 1,935 05-2 11,300 20-27

100 6,795 05-2 58,550 20-27

Data from a preclinical study on Cantrixil.

Clinical Trial Data (Phase I)

A Phase | clinical trial (NCT02903771) was conducted to evaluate the safety, tolerability, and
preliminary efficacy of intraperitoneally administered Cantrixil in patients with recurrent
ovarian, fallopian tube, or primary peritoneal cancer.
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Parameter Result
Maximum Tolerated Dose (MTD) 5 mg/kg
Stable Disease Rate (Monotherapy) 56%
Objective Response Rate (in combination with 1o%
0

chemotherapy)
Disease Control Rate (in combination with

56%

chemotherapy)

Data from the Phase | clinical trial of Cantrixil.

Experimental Protocols

Detailed, step-by-step experimental protocols for the studies cited are not fully available in the
public domain. However, based on the published literature, the following methodologies were
employed.

Tubulin Polymerization Assay

e Principle: This assay measures the effect of a compound on the in vitro polymerization of
purified tubulin into microtubules. The polymerization is typically monitored by an increase in
light scattering or fluorescence.

e General Protocol:

[e]

Purified tubulin is incubated in a polymerization buffer containing GTP at 37°C.

Cantrixil or a control vehicle is added to the reaction mixture.

o

[¢]

The change in absorbance or fluorescence over time is measured using a
spectrophotometer or fluorometer.

[¢]

Inhibition of polymerization is determined by comparing the polymerization kinetics in the
presence of Cantrixil to the control.
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Western Blotting for c-Jun Phosphorylation and
Caspase Activation

¢ Principle: Western blotting is used to detect specific proteins in a sample. In this context, it is
used to measure the levels of phosphorylated c-Jun and cleaved (active) caspases.

e General Protocol:

[¢]

Cancer cells are treated with Cantrixil or a control vehicle for a specified time.
o Cells are lysed to extract total protein.
o Protein concentration is determined using a standard assay (e.g., BCA assay).

o Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane
(e.g., PVDF or nitrocellulose).

o The membrane is blocked and then incubated with primary antibodies specific for
phospho-c-Jun, total c-Jun, cleaved caspases, and a loading control (e.g., B-actin or
GAPDH).

o The membrane is then incubated with a secondary antibody conjugated to an enzyme
(e.g., HRP).

o The protein bands are visualized using a chemiluminescent substrate and an imaging
system.

In Vitro Cytotoxicity Assay (e.g., MTT or CellTiter-Glo
Assay)

¢ Principle: These assays measure the metabolic activity of cells, which is proportional to the
number of viable cells. A decrease in metabolic activity indicates cytotoxicity.

e General Protocol:
o Cancer cells are seeded in 96-well plates and allowed to attach overnight.

o Cells are treated with a range of concentrations of Cantrixil or a control vehicle.
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o After a specified incubation period (e.g., 72 hours), a reagent (e.g., MTT or CellTiter-Glo)
is added to each well.

o The absorbance or luminescence is measured using a microplate reader.
o The ICso value is calculated from the dose-response curve.

Visualizations
Proposed Signaling Pathway of Cantrixil

The following diagram illustrates the proposed signaling pathway through which Cantrixil
induces apoptosis in cancer cells.
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Caption: Proposed signaling pathway of Cantrixil leading to apoptosis.

Experimental Workflow for In Vitro Analysis

The following diagram outlines a typical experimental workflow for evaluating the in vitro effects
of Cantrixil.
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Caption: General workflow for in vitro evaluation of Cantrixil.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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